molecular formula C9H15NO2S B12642255 3-Oxa-7-thia-10-azaspiro[5.6]dodecan-11-one CAS No. 1428234-34-7

3-Oxa-7-thia-10-azaspiro[5.6]dodecan-11-one

Katalognummer: B12642255
CAS-Nummer: 1428234-34-7
Molekulargewicht: 201.29 g/mol
InChI-Schlüssel: DZKLRXHTKICPOX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Oxa-7-thia-10-azaspiro[56]dodecan-11-one is a spiro compound characterized by a unique structure that includes oxygen, sulfur, and nitrogen atoms within its spirocyclic framework

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Oxa-7-thia-10-azaspiro[5.6]dodecan-11-one typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For example, the reaction may involve the use of a thiol and an amine in the presence of an oxidizing agent to form the spirocyclic structure.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

3-Oxa-7-thia-10-azaspiro[5.6]dodecan-11-one can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the spirocyclic structure.

    Substitution: The nitrogen and oxygen atoms can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or alcohols can be employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the spirocyclic framework.

Wissenschaftliche Forschungsanwendungen

3-Oxa-7-thia-10-azaspiro[5.6]dodecan-11-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Industry: It can be used in the development of new materials with unique properties, such as polymers or catalysts.

Wirkmechanismus

The mechanism of action of 3-Oxa-7-thia-10-azaspiro[5.6]dodecan-11-one involves its interaction with molecular targets such as enzymes or receptors. The spirocyclic structure allows it to fit into specific binding sites, potentially inhibiting or activating biological pathways. The presence of oxygen, sulfur, and nitrogen atoms can facilitate hydrogen bonding and other interactions with target molecules.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-Oxa-7,10-diazaspiro[5.6]dodecan-11-one: Similar spirocyclic structure but with different heteroatoms.

    7-Oxa-3-thia-10-azaspiro[5.6]dodecane: Another spiro compound with a similar framework but different functional groups.

Uniqueness

3-Oxa-7-thia-10-azaspiro[5.6]dodecan-11-one is unique due to the combination of oxygen, sulfur, and nitrogen within its spirocyclic structure. This combination provides distinct chemical properties and reactivity compared to other spiro compounds, making it valuable for specific applications in research and industry.

Eigenschaften

CAS-Nummer

1428234-34-7

Molekularformel

C9H15NO2S

Molekulargewicht

201.29 g/mol

IUPAC-Name

3-oxa-7-thia-10-azaspiro[5.6]dodecan-11-one

InChI

InChI=1S/C9H15NO2S/c11-8-7-9(13-6-3-10-8)1-4-12-5-2-9/h1-7H2,(H,10,11)

InChI-Schlüssel

DZKLRXHTKICPOX-UHFFFAOYSA-N

Kanonische SMILES

C1COCCC12CC(=O)NCCS2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.